Cas no 1698479-07-0 (1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine)

1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine
- 1698479-07-0
- EN300-1932770
-
- Inchi: 1S/C8H7Cl2F2N/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8H,13H2
- InChI Key: MRQAWVRDQZCRSK-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C(F)F)N)Cl
Computed Properties
- Exact Mass: 224.9923609g/mol
- Monoisotopic Mass: 224.9923609g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932770-10.0g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1932770-0.05g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1932770-5.0g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1932770-0.1g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1932770-0.5g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1932770-1g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1932770-0.25g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1932770-1.0g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1932770-2.5g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1932770-5g |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine |
1698479-07-0 | 5g |
$2650.0 | 2023-09-17 |
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine: A Comprehensive Overview
1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine (CAS No. 1698479-07-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dichlorophenyl group and a difluoroethylamine moiety. These structural elements contribute to its potential applications in various therapeutic areas.
The dichlorophenyl group is known for its ability to enhance the lipophilicity of molecules, which can improve their cellular permeability and bioavailability. The presence of the difluoroethylamine moiety, on the other hand, can influence the compound's metabolic stability and receptor binding properties. These attributes make 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine a promising candidate for drug development.
Recent studies have explored the potential of 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine in various therapeutic contexts. One notable area of research is its application in the treatment of neurological disorders. Preclinical studies have shown that this compound exhibits potent activity against certain neurotransmitter receptors, suggesting its potential as a modulator of neural function. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine demonstrated significant affinity for serotonin receptors, which are implicated in conditions such as depression and anxiety.
In addition to its potential in neurological disorders, 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Research conducted by a team at the University of California found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This finding suggests that 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine could be developed into an anti-inflammatory agent with broad therapeutic applications.
The pharmacokinetic properties of 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine have also been extensively studied. Its high lipophilicity allows for good absorption through biological membranes, while the presence of fluorine atoms enhances its metabolic stability. These characteristics are crucial for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.
Safety and toxicity profiles are critical considerations in drug development. Preliminary toxicological studies have indicated that 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety and potential side effects. Ongoing clinical trials are aimed at evaluating the safety and efficacy of this compound in human subjects.
In conclusion, 1-(2,3-dichlorophenyl)-2,2-difluoroethan-1-amine (CAS No. 1698479-07-0) represents a promising molecule with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted and new findings emerge, the full scope of its applications will become increasingly clear.
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